5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid amide
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Overview
Description
5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid amide is a synthetic organic compound characterized by its unique pyrazole ring structure substituted with fluorine and trifluoromethyl groups
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of diaryl ether inhibitors of toxoplasma gondii enoyl reductase . Enoyl reductase is an essential enzyme in the fatty acid synthesis pathway of many organisms, including bacteria and parasites .
Biochemical Pathways
The compound likely affects the fatty acid synthesis pathway by inhibiting the action of the enoyl reductase enzyme . This enzyme is crucial for the elongation of fatty acid chains, a necessary process for the growth and survival of many organisms. Inhibition of this enzyme could lead to a disruption in the production of essential lipids, impacting the viability of the organism.
Pharmacokinetics
The compound has a predicted boiling point of 3499±420 °C and is slightly soluble in DMSO and methanol . These properties could influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The molecular and cellular effects of the compound’s action would likely involve the disruption of lipid synthesis due to the inhibition of the enoyl reductase enzyme. This could lead to a decrease in the growth and proliferation of the organism, potentially leading to its death .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances could influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility in DMSO and methanol suggests that it might be more effective in environments where these solvents are present.
Biochemical Analysis
Biochemical Properties
5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid amide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes, which can either enhance or inhibit the enzyme’s activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, it has been shown to inhibit the activity of certain kinases by competing with their natural substrates for binding sites . Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcriptional regulation of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under specific conditions, but it can degrade over extended periods or under certain environmental factors. Studies have shown that its long-term effects on cellular function include sustained inhibition of metabolic enzymes and prolonged alterations in gene expression . The stability and degradation of this compound are crucial for its effectiveness in biochemical assays and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body[10][10]. The compound’s influence on metabolic flux and metabolite levels can lead to changes in the overall metabolic profile of cells and tissues . Understanding these metabolic pathways is essential for optimizing the use of this compound in research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid amide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
Introduction of Fluorine and Trifluoromethyl Groups: The fluorine and trifluoromethyl groups are introduced via electrophilic fluorination and trifluoromethylation reactions. Common reagents for these steps include N-fluorobenzenesulfonimide (NFSI) for fluorination and trifluoromethyl iodide (CF₃I) for trifluoromethylation.
Amidation: The final step involves the conversion of the carboxylic acid group to the corresponding amide. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a suitable amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the reduction of functional groups within the molecule.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid amide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of fluorine and trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates, making this compound a promising scaffold for the development of new therapeutics.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid amide: Lacks the fluorine substitution at the 5-position.
5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid amide: Lacks the trifluoromethyl group at the 3-position.
3-Trifluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid amide: Lacks the fluorine substitution at the 5-position.
Uniqueness
The combination of fluorine and trifluoromethyl groups in 5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid amide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications compared to similar compounds.
Properties
IUPAC Name |
5-fluoro-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F4N3O/c1-13-4(7)2(5(11)14)3(12-13)6(8,9)10/h1H3,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJKKHTWLRSFFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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